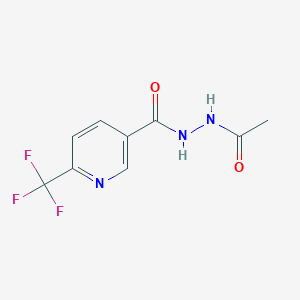

N'-acetyl-6-(trifluoromethyl)nicotinohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

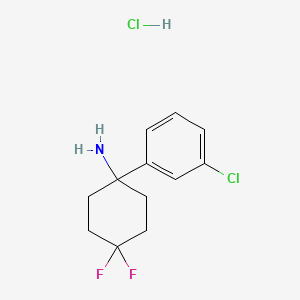

N’-acetyl-6-(trifluoromethyl)nicotinohydrazide is a chemical compound with the molecular formula C9H8F3N3O2 . It belongs to the class of N-trifluoromethyl azoles, which are known for their higher lipophilicity, increased metabolic stability, and Caco-2 permeability compared to their N-methyl analogues .

Synthesis Analysis

The synthesis of N-trifluoromethyl compounds, including N’-acetyl-6-(trifluoromethyl)nicotinohydrazide, often involves the use of N-trifluoromethyl hydroxylamine reagents. These reagents are designed and synthesized through silver-mediated oxidative trifluoromethylation and can be directly incorporated into commonly used unsaturated substrates under photoredox catalysis .Molecular Structure Analysis

The molecular structure of N’-acetyl-6-(trifluoromethyl)nicotinohydrazide is characterized by its molecular formula C9H8F3N3O2. It has an average mass of 247.174 Da and a monoisotopic mass of 247.056854 Da .Physical And Chemical Properties Analysis

N’-acetyl-6-(trifluoromethyl)nicotinohydrazide has a molecular weight of 247.174 g/mol . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

The synthesis of novel compounds utilizing nicotinic acid derivatives showcases the potential for creating molecules with antimicrobial, antifungal, and antitubercular properties. For instance, nicotinic acid has been converted into various acetylated derivatives, leading to the synthesis of compounds with significant biological activities. These activities include antimicrobial effects against common pathogens like Bacillus subtilis, antifungal effects against Candida albicans and Aspergillus niger, and promising antitubercular activity. The synthesized compounds demonstrate the versatile applications of nicotinic acid derivatives in developing new therapeutic agents (Mansoori, Hashim, Khatik, Gopal L., & Mishra, V., 2018)[https://consensus.app/papers/synthesis-evaluation-pyridinyl134oxadiazolylethanone-mansoori/5abcde5369c956998fd30d6068a95820/?utm_source=chatgpt].

Medicinal Chemistry and Drug Design

The development of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives, including their metal complexes, highlights the application of nicotinic acid derivatives in medicinal chemistry. These compounds, upon evaluation, showed antimicrobial activity comparable to standard treatments like ampicillin against strains such as Staphylococcus aureus and Escherichia coli. This research avenue exemplifies how modifications to the nicotinic acid structure can lead to the development of new drugs with potential clinical applications (Khattab, Sherine N., 2005)[https://consensus.app/papers/synthesis-biological-activity-novel-amino-acidn′benzoyl-khattab/e19f2067cab1545582da7ae58da49c76/?utm_source=chatgpt].

Photoinitiated Chemical Reactions

Research on photoinitiated aromatic trifluoromethylation reactions demonstrates the chemical versatility of trifluoromethyl-containing compounds. These reactions, conducted under metal- and oxidant-free conditions, have significant implications for medicinal chemistry, allowing for the direct trifluoromethylation of various complex molecules, including unprotected bidentate chelating ligands and antiviral drug molecules. Such studies underline the importance of trifluoromethyl groups in synthesizing compounds with potential pharmacological applications (Li, Lu et al., 2016)[https://consensus.app/papers/clean-photoinduced-aromatic-trifluoromethylation-li/127cb8961875565ea95593e4e54204c7/?utm_source=chatgpt].

Eigenschaften

IUPAC Name |

N'-acetyl-6-(trifluoromethyl)pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3O2/c1-5(16)14-15-8(17)6-2-3-7(13-4-6)9(10,11)12/h2-4H,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBNJKXAYQXUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CN=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-acetyl-6-(trifluoromethyl)nicotinohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2998323.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2998325.png)

![5-Butyl-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2998327.png)

![3-[(4-Methylphenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2998332.png)

![Ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2998335.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2998340.png)

![3-Bromo-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B2998346.png)